molecular formula C18H20N2O2 B5917646 3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B5917646
M. Wt: 296.4 g/mol
InChI Key: GHZKPKAXTIGYET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide or herbicide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways in cells. This may lead to the suppression of cell growth or the induction of cell death, depending on the specific target and context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one have been studied in various cell and animal models. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitters and ion channels in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one in lab experiments include its high potency, selectivity, and stability. However, its limitations include its relatively complex synthesis method, low solubility in water, and potential toxicity at high doses.

Future Directions

There are several future directions for the scientific research on 3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. These include:
1. Further optimization of the synthesis method to improve the yield, purity, and scalability of the production process.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Exploration of the potential applications of this compound in the treatment of other diseases, such as cardiovascular disorders and metabolic diseases.
4. Investigation of the potential use of this compound as a tool for studying the molecular mechanisms of disease and drug action.
5. Development of new formulations or delivery methods to improve the solubility, bioavailability, and safety of this compound.
Conclusion
In conclusion, 3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapies and materials with unique properties.

Synthesis Methods

The synthesis of 3-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one involves the reaction of 2-(furan-2-ylmethyl)aniline with cyclohexanone in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, oxidation, and spirocyclization, to yield the desired product. The synthesis of this compound has been optimized to improve the yield and purity of the product.

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

3-(furan-2-ylmethyl)spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17-15-8-2-3-9-16(15)19-18(10-4-1-5-11-18)20(17)13-14-7-6-12-22-14/h2-3,6-9,12,19H,1,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKPKAXTIGYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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